molecular formula C17H27N3O B7194223 N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine

N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B7194223
M. Wt: 289.4 g/mol
InChI Key: HCULHIJYTYTXLU-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine is a synthetic compound that features a unique structure combining an adamantane moiety with an oxadiazole ring. The adamantane group is known for its rigidity and stability, while the oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. This combination imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-10(16-20-19-12(3)21-16)18-11(2)17-7-13-4-14(8-17)6-15(5-13)9-17/h10-11,13-15,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULHIJYTYTXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)NC(C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with an appropriate alkyl halide to introduce the ethyl group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites of enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to the combination of the adamantane and oxadiazole moieties, which imparts distinct chemical and biological properties.

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